molecular formula C27H22O3 B1193049 LJ570

LJ570

Cat. No.: B1193049
M. Wt: 394.5 g/mol
InChI Key: DGMLYRGMJHVKNC-SANMLTNESA-N
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Description

LJ570 is a compound known for being the first dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ). It has shown significant potential in scientific research due to its ability to bind to both canonical and alternative sites of PPARγ and inhibit its cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LJ570 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available for research purposes in various quantities, indicating that it is synthesized and stored under specific conditions to maintain its purity and stability .

Chemical Reactions Analysis

Types of Reactions

LJ570 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like DMSO. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

LJ570 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in studies involving PPARα and PPARγ agonists.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its potential therapeutic effects, particularly in metabolic diseases and diabetes.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

LJ570 exerts its effects by acting as a dual agonist of PPARα and PPARγ. It binds to both canonical and alternative sites of PPARγ and inhibits its Cdk5-mediated phosphorylation at serine 273. This mechanism is believed to contribute to its antidiabetic effects, similar to thiazolidinediones, but without their typical side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LJ570 is unique due to its dual agonist activity on both PPARα and PPARγ, and its ability to inhibit Cdk5-mediated phosphorylation of PPARγ. This dual activity and inhibition mechanism make it a valuable compound for research in metabolic diseases and diabetes .

Properties

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

(2S)-2-(4-phenylphenoxy)-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)/t26-/m0/s1

InChI Key

DGMLYRGMJHVKNC-SANMLTNESA-N

SMILES

O=C(O)[C@@H](OC1=CC=C(C2=CC=CC=C2)C=C1)CC3=CC=C(C4=CC=CC=C4)C=C3

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LJ570;  LJ-570;  LJ 570.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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